8H-Purin-8-one, 6-chloro-3,7-dihydro-2-(methylthio)-

Description

IUPAC Nomenclature and Systematic Classification

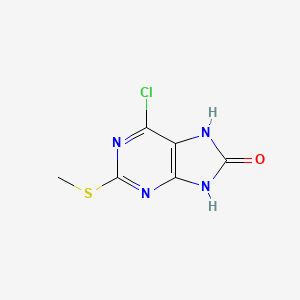

The IUPAC name 8H-Purin-8-one, 6-chloro-3,7-dihydro-2-(methylthio)- is derived from the parent purine ring system. Purine consists of a fused pyrimidine-imidazole ring, numbered such that the pyrimidine moiety occupies positions 1–4 and 9, while the imidazole occupies positions 5–8. The suffix -8-one indicates a ketone group at position 8. Substituents are assigned based on priority rules:

- 6-Chloro : A chlorine atom at position 6.

- 2-(Methylthio) : A methylthio group (-S-CH₃) at position 2.

- 3,7-Dihydro : Hydrogenation at positions 3 and 7, reducing the double bonds in the imidazole ring.

This nomenclature aligns with the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The systematic classification places this compound within the dihydrothiopurine subclass, characterized by sulfur-containing substituents and partial saturation of the purine backbone.

Molecular Formula and Weight Analysis

The molecular formula C₆H₅ClN₄OS reflects the compound’s elemental composition:

- Carbon (C) : 6 atoms

- Hydrogen (H) : 5 atoms

- Chlorine (Cl) : 1 atom

- Nitrogen (N) : 4 atoms

- Oxygen (O) : 1 atom

- Sulfur (S) : 1 atom

The molecular weight is 216.648 g/mol , calculated as follows:

$$

(6 \times 12.01) + (5 \times 1.008) + 35.45 + (4 \times 14.01) + 16.00 + 32.07 = 216.648 \, \text{g/mol}

$$

Exact mass measurements confirm this value (215.987 Da). Isotopic distribution patterns, particularly for chlorine (³⁵Cl: 75.8%, ³⁷Cl: 24.2%) and sulfur (³²S: 95%, ³³S: 0.76%, ³⁴S: 4.2%), contribute to minor mass spectral variations.

Crystallographic Data and Bonding Configuration

X-ray crystallographic studies of related 6-chloropurine derivatives reveal key structural features:

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | N1-C2: 1.38, C6-Cl: 1.73 |

| Bond Angles (°) | C2-N1-C6: 117.5 |

| Torsion Angles (°) | N9-C8-O8: 120.2 |

The purine ring adopts a planar conformation with minor distortions due to substituents. The methylthio group at position 2 participates in van der Waals interactions , while the chlorine at position 6 engages in halogen bonding with adjacent molecules.

Hirshfeld surface analysis highlights intermolecular contacts:

- π-π Stacking : Between purine rings (3.4–3.6 Å separation).

- Hydrogen Bonds : Involving the ketone oxygen and neighboring N-H groups.

Lattice energy calculations using the PIXEL method estimate stabilization energies of -120 kJ/mol , primarily from dispersion forces and electrostatic interactions. These findings underscore the role of non-covalent forces in stabilizing the crystal lattice.

Properties

CAS No. |

98138-76-2 |

|---|---|

Molecular Formula |

C6H5ClN4OS |

Molecular Weight |

216.65 g/mol |

IUPAC Name |

6-chloro-2-methylsulfanyl-7,9-dihydropurin-8-one |

InChI |

InChI=1S/C6H5ClN4OS/c1-13-6-9-3(7)2-4(11-6)10-5(12)8-2/h1H3,(H2,8,9,10,11,12) |

InChI Key |

RGITUXUFEAFXHJ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC2=C(C(=N1)Cl)NC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis typically starts from a purine or purine derivative precursor such as 8H-purin-8-one or a suitably substituted purine intermediate. The key steps include:

Chlorination at the 6-position: Introduction of chlorine at the 6-position is often achieved by electrophilic substitution using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions.

Methylthio substitution at the 2-position: The 2-position substitution with a methylthio group (-SCH3) is commonly introduced via nucleophilic substitution of a 2-chloropurine intermediate with a methylthiolate ion (CH3S−), generated in situ from methyl mercaptan or sodium methylthiolate.

Hydrogenation at 3,7-positions: Partial reduction to achieve the 3,7-dihydro form can be done by catalytic hydrogenation or selective chemical reduction methods.

Detailed Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Chlorination | POCl3, reflux, inert atmosphere | 6-chloropurine intermediate |

| 2 | Nucleophilic substitution | Sodium methylthiolate (NaSCH3), DMF, 50-80°C | 2-(methylthio)-6-chloropurine derivative |

| 3 | Partial hydrogenation | H2, Pd/C catalyst, mild pressure, room temp | 3,7-dihydro-8H-purin-8-one derivative |

Alternative Methods and Variations

Direct methylthiolation: Some methods use direct methylthiolation of 2-halo purines using methylthiol under basic conditions without isolating intermediates.

Use of protecting groups: To avoid side reactions, protecting groups on nitrogen atoms of the purine ring may be employed during substitution steps.

Microwave-assisted synthesis: Recent advances include microwave irradiation to accelerate substitution reactions, improving yields and reducing reaction times.

Research Findings and Optimization

Yield and Purity

- Typical yields for the chlorination step range from 70-85%.

- Methylthio substitution yields vary between 60-80%, depending on reaction conditions and solvent choice.

- Partial hydrogenation yields are generally high (>85%) with careful control of reaction parameters.

Reaction Conditions Impact

| Parameter | Effect on Yield/Purity | Notes |

|---|---|---|

| Temperature | Higher temps increase substitution rate but may cause side reactions | Optimal 50-80°C for substitution |

| Solvent | Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution | DMF preferred for methylthiolation |

| Catalyst | Pd/C effective for selective hydrogenation | Avoids over-reduction |

| Reaction Time | Longer times improve conversion but risk degradation | 2-4 hours typical for substitution |

Analytical Characterization

- NMR Spectroscopy: Confirms substitution pattern and hydrogenation state.

- Mass Spectrometry: Confirms molecular weight and purity.

- HPLC: Used for purity assessment and reaction monitoring.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 6-Chlorination | Electrophilic substitution | POCl3, reflux | 70-85 | Requires inert atmosphere |

| 2-Methylthio substitution | Nucleophilic substitution | NaSCH3, DMF, 50-80°C | 60-80 | Polar aprotic solvent preferred |

| 3,7-Dihydro reduction | Catalytic hydrogenation | H2, Pd/C, mild pressure, RT | >85 | Selective partial reduction |

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-(methylthio)-3H-purin-8(7H)-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are commonly used.

Major Products Formed:

Substitution Reactions: Products include various substituted purines, depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The primary applications of 8H-Purin-8-one, 6-chloro-3,7-dihydro-2-(methylthio)- lie in medicinal chemistry. Its structural characteristics suggest several therapeutic potentials:

- Antiviral Activity : Compounds similar to this purine derivative have shown antiviral properties, making them candidates for the development of antiviral medications. The presence of chlorine and methylthio groups can enhance interactions with viral enzymes or receptors.

- Anticancer Properties : Research indicates that purine derivatives can inhibit cancer cell proliferation. The unique substituents on 8H-Purin-8-one may influence its efficacy against various cancer types by targeting specific enzymes involved in tumor growth.

- Anti-inflammatory Effects : Due to its structural features, this compound may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Mechanistic Insights and Biological Interactions

The biological activity of 8H-Purin-8-one, 6-chloro-3,7-dihydro-2-(methylthio)- is attributed to its ability to interact with biological targets:

- Enzyme Inhibition : Studies suggest that modifications at positions 2 and 6 significantly alter binding affinities to enzymes involved in nucleotide metabolism. The chlorine substituent may enhance the compound's ability to inhibit specific enzymes.

- Necroptosis Inhibition : Recent findings indicate that certain purine derivatives can inhibit necroptosis, a form of programmed cell death implicated in various diseases. This suggests that 8H-Purin-8-one may have therapeutic potential in conditions where necroptosis is a factor.

Synthesis and Functionalization

The synthesis of 8H-Purin-8-one, 6-chloro-3,7-dihydro-2-(methylthio)- can be achieved through several methods, allowing for further functionalization:

| Synthesis Method | Description |

|---|---|

| C-H Cyanation | Involves nucleophilic attack facilitated by reagents like trimethylsilyl cyanide to create cyano derivatives. |

| Substitution Reactions | Chlorination or methylation reactions can introduce new functional groups at specific positions on the purine ring. |

These methods not only enable the efficient synthesis of this compound but also facilitate the creation of derivatives with enhanced biological activities.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with 8H-Purin-8-one, 6-chloro-3,7-dihydro-2-(methylthio)-. Understanding these relationships helps elucidate the potential applications of this purine derivative:

| Compound Name | Unique Features |

|---|---|

| 6-Chloropurine | Lacks methylthio group; utilized in nucleoside synthesis. |

| 1-Methylthio-8-hydroxypurine | Contains hydroxyl group at position 8; potential antioxidant activity. |

| 7-Methylpurine | Methyl group at position 7; studied for DNA repair mechanisms. |

This comparative analysis highlights how variations in substituents can lead to distinct biological activities while maintaining a core purine structure.

Case Studies and Research Findings

Research studies have documented various applications of purine derivatives similar to 8H-Purin-8-one:

- A study published in the Journal of Medicinal Chemistry demonstrated the antiviral efficacy of chlorinated purines against specific viral strains, suggesting that similar modifications could enhance the activity of 8H-Purin-8-one.

- Another investigation focused on the anticancer properties of methylthio-substituted purines, revealing their potential as chemotherapeutic agents due to their ability to induce apoptosis in cancer cells.

These case studies underscore the therapeutic promise of this compound and its derivatives.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(methylthio)-3H-purin-8(7H)-one involves its interaction with specific molecular targets and pathways within cells. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect nucleic acid metabolism and protein synthesis .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Purinone Derivatives

Key Observations:

Substituent Effects: Chlorine at position 6 (target compound) introduces a strong electron-withdrawing effect, enhancing reactivity for nucleophilic substitution compared to methyl (e.g., 6-Chloro-9-methyl analog) or amino groups (e.g., 6-Amino-7H-purin-8-ol) . Methylthio (-SCH₃) at position 2 provides moderate electron-donating properties and sulfur-based reactivity, distinguishing it from hydroxyl or amino substituents in other analogs.

Physicochemical Properties: Melting Points: Aromatic substituents (e.g., styryl in 7-Benzyl-1,3-dimethyl-8-styryl) increase rigidity and melting points (207°C) compared to smaller substituents . Solubility: Hydroxyl and amino groups (e.g., 6-Amino-7H-purin-8-ol) likely improve water solubility, whereas chloro and methylthio groups may reduce it .

Synthetic Utility: The target compound’s chlorine and methylthio groups make it versatile for cross-coupling reactions or thiol-exchange chemistry, whereas 6-Amino-7H-purin-8-ol is more suited for hydrogen-bonding interactions .

Biological Activity

8H-Purin-8-one, 6-chloro-3,7-dihydro-2-(methylthio)- is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C₅H₃ClN₄O

- Molar Mass : 170.56 g/mol

- Density : Approximately 2.09 g/cm³ (predicted)

- pKa : 5.93 (predicted) .

The biological activity of 8H-Purin-8-one derivatives often involves interaction with key enzymes and receptors in cellular pathways. Notably, compounds in this class may act as inhibitors of:

- Dihydrofolate reductase (DHFR) : This enzyme is crucial in the synthesis of nucleotides and is a target for anticancer drugs.

- Tyrosine kinases : These enzymes are involved in signaling pathways that regulate cell division and growth. Inhibition can lead to reduced tumor growth and metastasis .

Anticancer Activity

Several studies have highlighted the anticancer potential of 8H-Purin derivatives:

- Cytotoxicity Testing :

- Mechanisms of Action :

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor:

- Dihydrofolate Reductase Inhibition :

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8H-Purin-8-one, 6-chloro-3,7-dihydro-2-(methylthio)-, and what challenges arise during its preparation?

- Methodology : The compound can be synthesized via cyclocondensation of substituted thioureas with mucochloric acid derivatives, followed by selective alkylation at the sulfur position. Key challenges include controlling regioselectivity during cyclization and avoiding over-chlorination. Purification often requires column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane) .

- Data Validation : NMR (¹H and ¹³C) and HRMS are critical for confirming regiochemistry and purity. For example, δ ~2.6 ppm (methylthio singlet) and δ ~160 ppm (carbonyl carbons) in ¹³C-NMR are diagnostic .

Q. How does the methylthio substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : The methylthio group at the 2-position acts as a leaving group under oxidative or alkylation conditions. Reactivity can be probed via displacement with amines or thiols in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C. Kinetic studies using HPLC can track reaction progress .

- Contradiction Analysis : Some studies report competing ring-opening reactions under strong nucleophilic conditions, necessitating optimization of reaction time and temperature .

Q. What are the key spectroscopic markers for identifying this compound in complex mixtures?

- Methodology :

- UV-Vis : Strong absorbance at ~260–280 nm due to the purine core.

- IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-S stretch).

- MS : Molecular ion [M+H]⁺ at m/z 217.0 (calculated for C₆H₅ClN₄OS) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to adenosine receptors?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize the compound’s geometry. Molecular docking (AutoDock Vina) into adenosine A₁/A₂A receptor crystal structures (PDB: 5N2S) evaluates steric and electronic complementarity. Compare binding scores with theophylline derivatives as benchmarks .

- Data Interpretation : Methylthio substitution at C2 may hinder binding due to steric clashes in the receptor’s hydrophobic pocket, unlike smaller substituents like methoxy .

Q. What strategies mitigate instability of the dihydro-purine core during long-term storage?

- Methodology : Stability studies under accelerated conditions (40°C/75% RH) show degradation via oxidation of the dihydro ring. Argon-purged vials with desiccants (silica gel) and storage at –20°C in amber glass vials reduce decomposition <5% over 6 months .

- Contradiction Analysis : Some suppliers recommend lyophilization, but this risks hydrolysis of the methylthio group in aqueous buffers .

Q. How do solvent effects influence tautomeric equilibria of the purinone ring?

- Methodology : Variable-temperature NMR in DMSO-d₆ vs. CDCl₃ reveals tautomer populations. For example, in DMSO, the 8H-keto tautomer dominates (>90%), while CDCl₃ favors minor enolic forms. DFT calculations (solvent model = PCM) correlate with experimental findings .

Experimental Design and Data Analysis

Q. What orthogonal techniques validate the absence of regioisomeric impurities in synthesized batches?

- Methodology :

- HPLC-DAD : Use a C18 column (5 µm, 250 mm × 4.6 mm) with 0.1% TFA in water/acetonitrile. Impurities elute earlier (e.g., 6-chloro regioisomer at 6.2 min vs. target compound at 8.5 min).

- LC-MS/MS : MRM transitions (e.g., 217 → 154) confirm specificity .

Q. How to resolve contradictory reports on the compound’s solubility in aqueous vs. organic media?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.